2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, a phenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and phenyl groups. The final step involves the addition of the thiophene moiety and the formation of the acetohydrazide linkage.
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate precursor, such as an azide or a nitrile.
Introduction of Substituents: The methoxyphenyl and phenyl groups are introduced through substitution reactions, often using reagents like phenylboronic acid and methoxyphenylboronic acid in the presence of a palladium catalyst.
Addition of Thiophene Moiety: The thiophene moiety is added through a coupling reaction, typically using a thiophene derivative and a suitable coupling agent.
Formation of Acetohydrazide Linkage: The final step involves the condensation of the intermediate compound with an appropriate hydrazide to form the acetohydrazide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the acetohydrazide linkage, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and methoxyphenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or hydrazide derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets, such as enzymes and receptors.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of specialty chemicals and advanced materials, particularly in the fields of electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: The compound can influence various signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. By modulating these pathways, the compound can exert its biological effects.
Comparison with Similar Compounds
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide can be compared with other similar compounds to highlight its uniqueness:
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide: This compound has a similar structure but with a phenoxyphenyl group instead of a thiophene moiety. It may exhibit different biological activities and chemical reactivity.
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide: This compound features a pyrrole moiety instead of a thiophene moiety, which can lead to variations in its chemical and biological properties.
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide: The presence of a chlorophenyl group instead of a methoxyphenyl group can significantly alter the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C23H21N5O2S2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H21N5O2S2/c1-16-12-13-31-20(16)14-24-25-21(29)15-32-23-27-26-22(17-8-10-19(30-2)11-9-17)28(23)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,25,29)/b24-14+ |
InChI Key |
RVAGIYHXHBNCKZ-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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